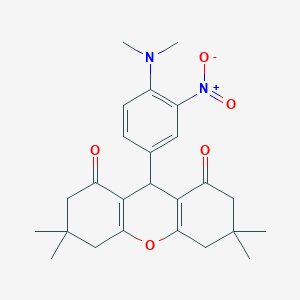
9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with a unique structure that includes a xanthene core, a nitrophenyl group, and a dimethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with a suitable xanthene precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the nitrophenyl and dimethylamino groups contributes to its biological activity .
Medicine
In medicine, this compound and its derivatives are explored for their potential use as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for various applications in the textile and printing industries .
作用機序
The mechanism of action of 9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, facilitating its action within cells .
類似化合物との比較
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
3,4-dihydro-9-arylacridin-1(2H)-ones: Compounds with similar structural features and biological activities.
Uniqueness
The uniqueness of 9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C25H30N2O5 |
|---|---|
分子量 |
438.5g/mol |
IUPAC名 |
9-[4-(dimethylamino)-3-nitrophenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C25H30N2O5/c1-24(2)10-17(28)22-19(12-24)32-20-13-25(3,4)11-18(29)23(20)21(22)14-7-8-15(26(5)6)16(9-14)27(30)31/h7-9,21H,10-13H2,1-6H3 |
InChIキー |
LGRSYDUNFLNQCE-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N(C)C)[N+](=O)[O-])C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N(C)C)[N+](=O)[O-])C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















